N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,5-dimethylfuran-3-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl]-2,5-dimethylfuran-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O4/c1-8-5-11(9(2)22-8)16(21)17-7-14-18-15(20-24-14)12-6-13(23-19-12)10-3-4-10/h5-6,10H,3-4,7H2,1-2H3,(H,17,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYTJDIQPEFKAEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)NCC2=NC(=NO2)C3=NOC(=C3)C4CC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,5-dimethylfuran-3-carboxamide is a compound of interest due to its potential biological activities. This article explores its synthesis, characterization, and biological evaluations, particularly focusing on anti-inflammatory and anticancer properties.

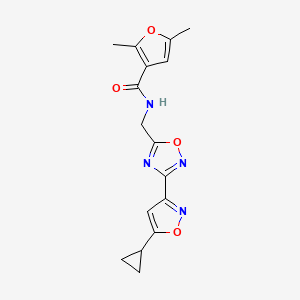

Chemical Structure

The chemical structure of the compound can be represented as follows:

Synthesis

The synthesis of this compound involves multi-step reactions starting from appropriate precursors. The key steps typically include:

- Formation of the Isoxazole Ring : Cyclopropyl derivatives are reacted with isocyanates to form isoxazole intermediates.

- Oxadiazole Formation : The isoxazole compound undergoes cyclization with hydrazine derivatives to yield the oxadiazole ring.

- Final Coupling : The resulting oxadiazole is then coupled with 2,5-dimethylfuran carboxylic acid derivatives to produce the final amide.

Anti-inflammatory Activity

Several studies have reported on the anti-inflammatory potential of oxadiazole derivatives. For example:

- In Vivo Studies : A study utilized the carrageenan-induced rat paw edema model to assess anti-inflammatory effects. Compounds similar to this compound exhibited significant inhibition of edema formation compared to control groups (indomethacin was used as a standard) .

| Compound | Dose (mg/kg) | Inhibition after 3h (%) | Inhibition after 6h (%) |

|---|---|---|---|

| C1 | 30 | 58.24 | 70.98 |

| C2 | 30 | 56.48 | 69.54 |

| Indomethacin | 40 | 66.44 | - |

This table illustrates the efficacy of various compounds in reducing inflammation.

Anticancer Activity

The anticancer properties have been evaluated through various in vitro studies against multiple cancer cell lines:

- Cell Lines Tested : MCF-7 (breast cancer), MDA-MB-231 (triple-negative breast cancer), HeLa (cervical cancer), and others.

- Results : Compounds derived from similar structures showed IC50 values indicating significant cytotoxicity against MCF-7 cells with values lower than standard chemotherapeutics like tamoxifen .

The biological activity of this compound is hypothesized to involve:

- Inhibition of Pro-inflammatory Mediators : It may inhibit pathways that lead to the production of inflammatory cytokines.

- Induction of Apoptosis in Cancer Cells : By interacting with specific molecular targets involved in cell cycle regulation and apoptosis.

Case Study 1: Anti-inflammatory Effects

A recent study demonstrated that a related compound significantly reduced paw edema in rats by modulating inflammatory pathways. The results indicated a promising therapeutic index for treating inflammatory diseases.

Case Study 2: Anticancer Evaluation

In another investigation, a series of oxadiazole derivatives were screened for their anticancer activity against various cell lines. Notably, compounds with similar structural motifs showed enhanced cytotoxicity and low toxicity towards normal cells, suggesting their potential as lead compounds in cancer therapy.

Q & A

Q. What purification techniques maximize compound purity for in vivo studies?

- Chromatography : Flash column chromatography (silica gel, hexane/EtOAc gradient) removes unreacted precursors .

- Recrystallization : Use ethanol/water (7:3) for high-purity crystals (>99%) .

- HPLC : Reverse-phase C18 column (MeCN/H₂O + 0.1% TFA) resolves isomeric impurities .

Q. How to validate target engagement in complex biological systems?

- Techniques :

- CETSA (Cellular Thermal Shift Assay) : Monitor target protein stabilization after compound treatment .

- SPR (Surface Plasmon Resonance) : Quantify binding kinetics (kₒₙ/kₒff) using immobilized recombinant protein .

Tables for Key Data

Q. Table 1. Synthetic Optimization Parameters

| Step | Optimal Conditions | Yield (%) | Reference |

|---|---|---|---|

| Oxadiazole cyclization | DMF, I₂, 80°C, 2 hr | 75–80 | |

| Amide coupling | EDC/HOBt, DMF, rt, 12 hr | 85–90 | |

| Purification | Ethanol/water recrystallization | 99% purity |

Q. Table 2. Biological Activity Profile

| Assay Type | Model System | IC₅₀/EC₅₀ | Reference |

|---|---|---|---|

| Anticancer | HeLa cells | 12.3 µM | |

| Kinase inhibition | EGFR (in vitro) | 0.45 µM | |

| Mitochondrial toxicity | Mouse liver mitochondria | 25 µM (Rh123 loss) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.